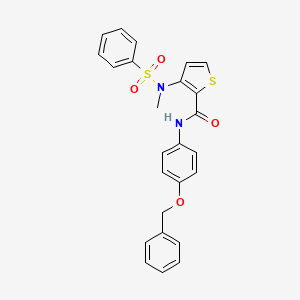

2-Cyclopentyl-1H-pyrrole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrole derivatives, including 2-Cyclopentyl-1H-pyrrole-3-carboxylic acid, often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Molecular Structure Analysis

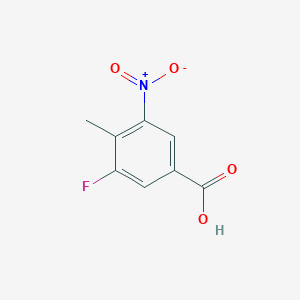

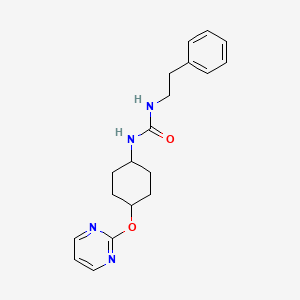

The molecular structure of 2-Cyclopentyl-1H-pyrrole-3-carboxylic acid is characterized by a pyrrole ring attached to a carboxyl group and a cyclopentyl group. The pyrrole ring and its carboxyl substituent are close to coplanar .Chemical Reactions Analysis

Pyrrole derivatives, including 2-Cyclopentyl-1H-pyrrole-3-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .科学的研究の応用

Organocatalysis and Synthesis of Pyrroles

Pyrrole-3-carboxylic acid plays a crucial role in the construction of pyrrole rings. Organocatalysis, a powerful synthetic tool, has been employed for the efficient synthesis of these 5-membered aza heterocycles. Researchers have developed various organocatalytic approaches to access pyrroles, considering both synthetic efficiency and green chemistry principles .

Cholecystokinin Antagonists

This compound serves as a precursor for the synthesis of cholecystokinin antagonists. Cholecystokinin is a peptide hormone involved in digestion and appetite regulation. Modulating its activity can have therapeutic implications for gastrointestinal disorders .

Benzopyran Antihypertensives

Pyrrole-3-carboxylic acid derivatives contribute to the development of benzopyran-based antihypertensive agents. These compounds may help manage blood pressure by targeting specific receptors or pathways .

Electrochemical Sensors

Researchers have explored the electrochemical behavior of pyrrole-3-carboxylic acid. It has been used to modify pencil graphite electrodes, creating single-use sensors for detecting neurotransmitters like dopamine. Such sensors find applications in clinical diagnostics and neuroscience research .

Polymer Materials

Pyrrole-3-carboxylic acid can be incorporated into polymer materials. For instance, it has been utilized in the preparation of poly(pyrrole-3-carboxylic acid)-modified electrodes. These modified electrodes exhibit selective and sensitive responses, making them valuable for biosensing applications .

In Vivo Biological Studies

Researchers have synthesized derivatives of pyrrole-3-carboxylic acid to study their biological activities. For example, 5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has been investigated for its hydrolytic stability and in vivo effects .

Safety and Hazards

特性

IUPAC Name |

2-cyclopentyl-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10(13)8-5-6-11-9(8)7-3-1-2-4-7/h5-7,11H,1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBDSPPUHWEBHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C=CN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentyl-1H-pyrrole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2540596.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2540598.png)

![N-(2,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2540601.png)

![2-[1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2540602.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2540604.png)

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2540611.png)